3-Bromo-2,8-dimethylquinolin-4-ol
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Description
3-Bromo-2,8-dimethylquinolin-4-ol is a quinoline derivative. It has a molecular formula of C11H10BrNO and an average mass of 252.107 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromo-2,8-dimethylquinolin-4-ol, involves various methods. One common approach is the Friedländer Synthesis . Other methods include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , copper catalysis and activation by lithium fluoride or magnesium chloride , and oxidative dehydrogenation of tetrahydroquinolines .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,8-dimethylquinolin-4-ol consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with bromo, methyl, and hydroxyl substituents .Chemical Reactions Analysis
Quinoline derivatives are involved in various chemical reactions. For instance, they can undergo iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be transformed into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles through copper catalysis and activation by lithium fluoride or magnesium chloride .Scientific Research Applications
Molecular Structure and Spectral Analysis
The molecular structure of 3-Bromo-2,8-dimethylquinolin-4-ol can be optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G(d,p) level of theory . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .
UV-Visible Spectrum Calculation
The UV-visible spectrum of the compound can be calculated in the gas phase and for different solvents using the time-dependent DFT approach .
Electronic Localization and Fukui Functions
Electronic localization function and Fukui functions can be carried out to understand the electron distribution within the molecule .
Thermodynamic Functions
Thermodynamic functions can be reported with the help of spectroscopic data using statistical methods . This reveals the correlations between these functions and temperature .
Non-Covalent Interactions
The reduced density gradient (RDG) analysis can be performed to describe the non-covalent interactions .
Direct C3-Functionalization
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This process has diverse biological activities and chemical properties .
properties
IUPAC Name |
3-bromo-2,8-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIHMHPMCKIEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,8-dimethylquinolin-4-ol |
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